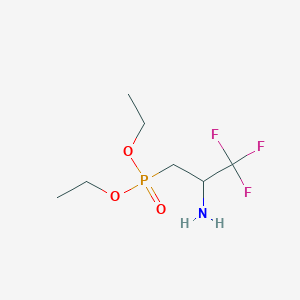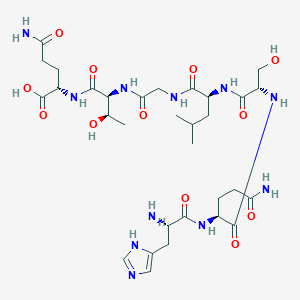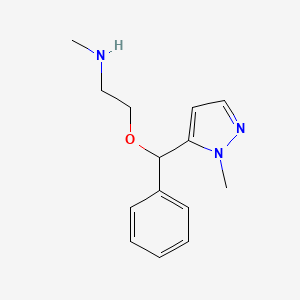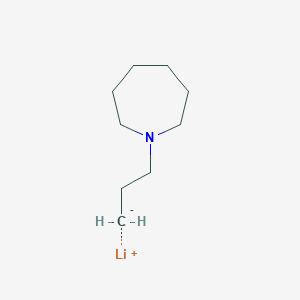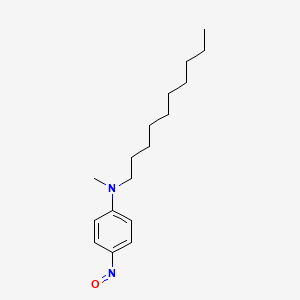
N-Decyl-N-methyl-4-nitrosoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decyl-N-methyl-4-nitrosoaniline: is an organic compound characterized by the presence of a nitroso group (-NO) attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Decyl-N-methyl-4-nitrosoaniline typically involves the nitrosation of N-Decyl-N-methylaniline. This process can be carried out using nitrosating agents such as tert-butyl nitrite under solvent-free conditions . The reaction is generally conducted at room temperature, providing high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Decyl-N-methyl-4-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-Decyl-N-methyl-4-nitrosoaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of dyes, antioxidants, and polymer stabilizers.
Wirkmechanismus
The mechanism of action of N-Decyl-N-methyl-4-nitrosoaniline involves its interaction with molecular targets through the nitroso group. This group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and electrophilic aromatic substitution .
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-4-nitrosoaniline
- N,N-Dimethyl-4-nitrosoaniline
- N-Ethyl-4-nitrosoaniline
Comparison: N-Decyl-N-methyl-4-nitrosoaniline is unique due to the presence of a decyl group, which imparts distinct hydrophobic properties. This differentiates it from other similar compounds that may have shorter alkyl chains or different substituents.
Eigenschaften
CAS-Nummer |
185221-74-3 |
|---|---|
Molekularformel |
C17H28N2O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
N-decyl-N-methyl-4-nitrosoaniline |
InChI |
InChI=1S/C17H28N2O/c1-3-4-5-6-7-8-9-10-15-19(2)17-13-11-16(18-20)12-14-17/h11-14H,3-10,15H2,1-2H3 |
InChI-Schlüssel |
LPPYHYDVDGKEJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(C)C1=CC=C(C=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



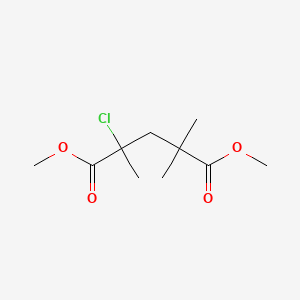
acetic acid](/img/structure/B14253421.png)
![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)

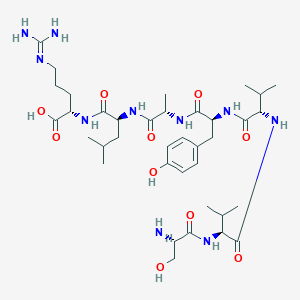
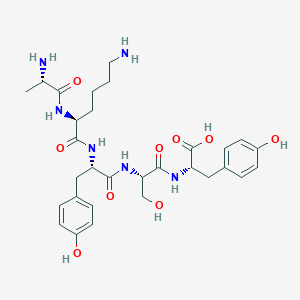
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)


